molecular formula C18H15FN4O2 B4520105 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

Cat. No.: B4520105
M. Wt: 338.3 g/mol
InChI Key: QXRTUMBCACCOMQ-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters to form the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.

    Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the pyridazinone intermediate with a pyridinylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring or the fluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridinylmethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
  • 2-[3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
  • 2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-3-1-14(2-4-15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRTUMBCACCOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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